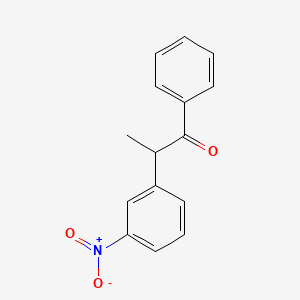

1-Propanone, 2-(3-nitrophenyl)-1-phenyl-

Description

Overview of Alpha-Substituted Ketones in Synthetic Methodologies

Alpha-substituted ketones are a class of organic compounds that feature a substituent at the carbon atom adjacent to the carbonyl group. This structural motif is a cornerstone in organic synthesis and is prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. researchgate.net The reactivity of the α-carbon is significantly influenced by the adjacent carbonyl group, which enhances the acidity of the α-hydrogens. Deprotonation of this position by a suitable base generates a nucleophilic enolate, which can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

The enantioselective α-functionalization of ketones is a particularly powerful strategy for constructing chiral centers, which is often crucial for the biological activity of molecules. google.com Classic methods to achieve this involve the reaction of a ketone enolate with an electrophile. nih.gov More advanced strategies include the palladium-catalyzed α-arylation of ketones, which directly forges a bond between the α-carbon and an aryl group. organic-chemistry.org This transformation is highly valuable for synthesizing complex molecules from simpler precursors. The versatility of α-substituted ketones as synthetic intermediates makes them a subject of continuous research and development in synthetic methodology. organic-chemistry.org

The Role of Nitroaromatic and Phenyl Moieties in Chemical Design and Reactivity

The structure of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- contains two key functional groups that dictate its electronic properties and reactivity: a phenyl group and a 3-nitrophenyl group.

The nitroaromatic moiety , in this case, the 3-nitrophenyl group, is characterized by the presence of a nitro group (–NO₂) attached to an aromatic ring. The nitro group is one of the strongest electron-withdrawing groups in organic chemistry. researchgate.net This property makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution. In medicinal chemistry, the nitro group is a unique functional moiety; it is often considered a "structural alert" due to potential toxicity, yet it is a key component in numerous drugs, including antibacterial and antiparasitic agents. researchgate.netspectrabase.com The biological activity of many nitroaromatic compounds stems from the bioreduction of the nitro group within target cells, a process that can generate reactive nitrogen species. appchemical.com

In 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, the electron-withdrawing nature of the 3-nitrophenyl group at the α-position can further increase the acidity of the α-hydrogen, potentially influencing its enolization and subsequent reactions.

Current Research Landscape and Underexplored Facets of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-

Despite the prevalence of its constituent functional groups in the chemical literature, 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- (CAS No. 917906-02-6) appears to be a significantly underexplored compound. appchemical.com A detailed search of scientific databases reveals a scarcity of dedicated studies on its synthesis, characterization, or reactivity.

In contrast, its structural isomers and related compounds have received considerably more attention. For instance, 1-phenyl-2-propanone (P2P) is a well-known chemical intermediate, with established synthetic routes from precursors like 1-phenyl-2-nitropropene. youtube.com Likewise, isomers such as 1-(3-nitrophenyl)-2-propanone and 1-(3-nitrophenyl)propan-1-one (3'-nitropropiophenone) are commercially available and have associated spectroscopic data. spectrabase.comnih.gov

The lack of specific research on 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- suggests a gap in the current chemical landscape. Plausible synthetic routes can be hypothesized based on established reactions. One such route is the α-arylation of propiophenone (B1677668) (1-phenyl-1-propanone) with a 3-nitrophenyl halide or another suitable electrophile, likely mediated by a palladium catalyst. organic-chemistry.orgresearchgate.net Another potential, though less direct, pathway could involve a Michael-type conjugate addition reaction, a fundamental method for C-C bond formation. libretexts.orgmdpi.commasterorganicchemistry.com

The table below summarizes the basic properties of the target compound.

| Property | Value |

| Chemical Name | 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- |

| CAS Number | 917906-02-6 |

| Molecular Formula | C₁₅H₁₃NO₃ |

| Molecular Weight | 255.27 g/mol |

Data sourced from Appchem. appchemical.com

Significance of Systematic Academic Inquiry into 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-

The current lack of focused research on 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- presents a clear opportunity for systematic academic inquiry. A thorough investigation into this compound would not only fill a gap in the collective chemical knowledge but could also unveil novel chemical properties and applications.

Key areas for future research include:

Development of Synthetic Routes: Establishing an efficient and reliable synthesis for 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- is the first critical step. Exploring methods like palladium-catalyzed α-arylation would provide valuable insights into the reactivity of the propiophenone enolate with nitro-substituted aryl halides. organic-chemistry.org

Spectroscopic and Structural Characterization: Detailed analysis using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography would provide a definitive structural confirmation and a benchmark for future studies.

Exploration of Reactivity: The presence of a ketone, an acidic α-hydrogen, and a reducible nitro group suggests a rich and varied chemical reactivity. Studies could explore the reduction of the nitro group to an amine, opening pathways to new amino-substituted compounds. Further functionalization at the α-position or reactions involving the carbonyl group could also be investigated.

Potential Applications: Given that nitroaromatic compounds are often biologically active, a systematic study could explore the potential of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- as a scaffold for medicinal chemistry or as an intermediate in the synthesis of more complex target molecules.

A dedicated study of this compound would contribute to a deeper understanding of the interplay between its functional groups and provide a new, well-characterized building block for the broader synthetic chemistry community.

Structure

3D Structure

Properties

CAS No. |

917906-02-6 |

|---|---|

Molecular Formula |

C15H13NO3 |

Molecular Weight |

255.27 g/mol |

IUPAC Name |

2-(3-nitrophenyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H13NO3/c1-11(15(17)12-6-3-2-4-7-12)13-8-5-9-14(10-13)16(18)19/h2-11H,1H3 |

InChI Key |

VRTXARLNANGXGK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Sophisticated Synthetic Pathways Towards 1 Propanone, 2 3 Nitrophenyl 1 Phenyl

Contemporary Methodologies for Constructing the 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- Skeleton

Organometallic Reagent-Mediated Approaches for Carbon-Carbon Bond Formation (e.g., Grignard, Organolithium, Suzuki-Miyaura type reactions)

Organometallic reagents are powerful tools for the construction of carbon-carbon bonds. khanacademy.org The synthesis of 2-aryl-1-phenyl-1-propanone structures can be envisioned through several convergent strategies utilizing these reagents, where pre-functionalized precursors are coupled to form the target molecule.

Similarly, organolithium reagents, known for their high reactivity, can be employed. wikipedia.orgnih.gov One potential route involves the generation of a lithium enolate from 1-phenyl-1-propanone (propiophenone) using a strong base like lithium diisopropylamide (LDA). This enolate can then act as a nucleophile in a reaction with a suitable 3-nitrophenyl electrophile, such as 1-halo-3-nitrobenzene, typically in the presence of a palladium or copper catalyst to facilitate the cross-coupling. Alternatively, a 3-nitrophenyllithium reagent could be prepared via lithium-halogen exchange and reacted with a 2-electrophilic-1-phenyl-1-propanone derivative. masterorganicchemistry.com

The Suzuki-Miyaura coupling offers a versatile and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. yonedalabs.comlibretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.orgyoutube.com For the synthesis of the target compound, this could involve the reaction of a 3-nitrophenylboronic acid with 2-bromo-1-phenyl-1-propanone. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The mild reaction conditions and tolerance of a wide range of functional groups make the Suzuki-Miyaura coupling an attractive strategy. researchgate.net A key advantage is the commercial availability of a diverse array of boronic acids. researchgate.net

Another powerful strategy is the direct α-arylation of ketones. This method involves the palladium-catalyzed coupling of a ketone enolate with an aryl halide. researchgate.netorganic-chemistry.org In this context, 1-phenyl-1-propanone could be reacted with a 1-halo-3-nitrobenzene in the presence of a palladium catalyst and a suitable base. The choice of ligand for the palladium catalyst is critical for achieving high efficiency and selectivity. researchgate.net

Table 1: Comparison of Organometallic Approaches

| Method | Reagents | Key Features | Potential Challenges |

|---|---|---|---|

| Grignard Reaction | 3-Nitrophenylmagnesium halide + 2-Halo-1-phenyl-1-propanone | Utilizes readily available starting materials. | Strong basicity can lead to side reactions (enolization). mnstate.edu |

| Organolithium Reaction | Lithium enolate of propiophenone (B1677668) + 1-Halo-3-nitrobenzene | Highly reactive nucleophiles. wikipedia.org | Requires strictly anhydrous conditions and low temperatures. |

| Suzuki-Miyaura Coupling | 3-Nitrophenylboronic acid + 2-Bromo-1-phenyl-1-propanone | Mild conditions, high functional group tolerance. researchgate.net | Availability and stability of the α-halo ketone precursor. |

| Direct α-Arylation | 1-Phenyl-1-propanone + 1-Halo-3-nitrobenzene | Convergent and atom-economical. | Requires careful optimization of catalyst, ligand, and base. researchgate.net |

Nitration Strategies for Introducing the 3-Nitrophenyl Substituent

Introducing the nitro group onto the aromatic ring is a critical step in the synthesis of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-. This can be achieved either by nitrating a pre-formed diarylpropanone precursor or by nitrating one of the aromatic starting materials before the key carbon-carbon bond formation.

Directed Aromatic Nitration on Precursor Molecules

One approach is the direct nitration of a precursor molecule, such as 2-phenyl-1-phenyl-1-propanone. This would involve treating the diarylpropanone with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the phenyl ring being nitrated. The alkyl ketone substituent on the phenyl ring is an ortho-, para-director. Therefore, direct nitration of the 2-phenyl ring would likely lead to a mixture of ortho- and para-nitro isomers, with the meta-isomer (3-nitro) being a minor product. Achieving high selectivity for the desired 3-nitro isomer through this method would be challenging without the use of specialized directing groups or catalysts.

Sequential Nitration and Alkylation Methods

A more controlled and regioselective approach involves a sequential strategy where the nitro group is introduced onto one of the aromatic precursors before the carbon-carbon bond-forming step. For instance, benzene (B151609) can be nitrated to form nitrobenzene (B124822). The nitro group is a meta-director, which can then be used to direct a subsequent Friedel-Crafts acylation. However, the strongly deactivating nature of the nitro group makes Friedel-Crafts reactions on nitrobenzene very difficult.

A more viable sequential approach is to start with a pre-nitrated aryl halide, such as 1-bromo-3-nitrobenzene (B119269). This compound can then be coupled with a suitable propiophenone derivative using one of the organometallic methods described in section 2.2.2. For example, the palladium-catalyzed α-arylation of 1-phenyl-1-propanone with 1-bromo-3-nitrobenzene would directly yield the target compound with the nitro group unambiguously positioned at the 3-position of the second phenyl ring. This method offers excellent control over the regiochemistry of the nitrophenyl substituent.

Table 2: Overview of Nitration Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Directed Aromatic Nitration | Nitration of 2-phenyl-1-phenyl-1-propanone. | Potentially fewer synthetic steps. | Poor regioselectivity, leading to a mixture of isomers. |

Olefin Precursor Routes and Subsequent Reduction/Modification (e.g., from chalcone (B49325) derivatives or nitropropenes)

An alternative synthetic strategy involves the use of α,β-unsaturated carbonyl compounds, such as chalcones (1,3-diaryl-2-propen-1-ones), as precursors. These intermediates can be synthesized and then modified to yield the desired saturated ketone.

Hydrogenation of α,β-Unsaturated Ketones to Saturated Ketones

This approach begins with the synthesis of a chalcone derivative bearing the required substitution pattern. Specifically, 1-(3-nitrophenyl)-3-phenyl-2-propen-1-one (B8777720) or 3-(3-nitrophenyl)-1-phenyl-2-propen-1-one could serve as a precursor. The synthesis of chalcones is typically achieved through a base-catalyzed Claisen-Schmidt condensation between an appropriate benzaldehyde (B42025) and an acetophenone (B1666503). For example, the condensation of 3-nitrobenzaldehyde (B41214) with acetophenone would yield 3-(3-nitrophenyl)-1-phenyl-2-propen-1-one.

Once the α,β-unsaturated ketone is obtained, the carbon-carbon double bond can be selectively reduced to a single bond to afford the corresponding saturated ketone. Catalytic hydrogenation is a common method for this transformation. A variety of catalysts can be employed, such as palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst and reaction conditions can be optimized to ensure the selective reduction of the alkene double bond without affecting the carbonyl group or the nitro group.

Tandem Reaction Sequences for Direct Synthesis

Tandem or cascade reactions offer an efficient approach to complex molecules by combining multiple transformations in a single pot, thereby avoiding the isolation of intermediates and reducing waste. A potential tandem sequence for the synthesis of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- could involve a Michael addition followed by a subsequent reaction.

For instance, a Michael addition of a nucleophile to a nitroalkene, such as 1-nitro-2-phenylethene, could be a key step. The conjugate addition of a suitable carbanion, for example, the enolate of an appropriate ester or a related carbonyl compound, would form a new carbon-carbon bond. Subsequent manipulation of the functional groups would be necessary to arrive at the final propanone structure. While conceptually elegant, the development of such a tandem reaction would require careful design and optimization to control the reactivity of the various functional groups present in the intermediates.

Table 3: Summary of Olefin Precursor Routes

| Route | Intermediate | Key Transformation | Notes |

|---|---|---|---|

| Chalcone Hydrogenation | 3-(3-Nitrophenyl)-1-phenyl-2-propen-1-one | Selective catalytic hydrogenation of the C=C bond. | Requires careful selection of catalyst to preserve the nitro and carbonyl groups. |

| Tandem Reaction | Nitroalkene (e.g., 1-nitro-2-phenylethene) | Michael addition of a carbanion followed by further transformations. | Potentially more efficient but may require extensive optimization. |

Catalytic Systems and Optimization Parameters in 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- Synthesis

The efficient synthesis of complex organic molecules like 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- hinges on the selection of appropriate catalytic systems and the meticulous optimization of reaction parameters. Catalysts not only accelerate reaction rates but also steer the reaction towards the desired product, enhancing selectivity and yield. The optimization of kinetic and thermodynamic factors is crucial for maximizing product purity and process efficiency.

Both Lewis and Brønsted acids and bases play pivotal roles in facilitating key bond-forming reactions that could lead to the synthesis of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-.

Lewis Acid Catalysis: A Lewis acid is a chemical species that can accept an electron pair. In organic synthesis, Lewis acids are frequently used to activate reactants, thereby increasing their electrophilicity. rsc.org A plausible synthetic route to a related compound, 1-(3-nitrophenyl)propan-1-one, involves a Friedel-Crafts acylation, which employs a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the propanoyl group to the aromatic ring. gauthmath.com In the context of synthesizing 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, a Lewis acid could catalyze a Friedel-Crafts-type alkylation of a benzene derivative with a suitable 2-(3-nitrophenyl)propanoyl halide or a related electrophile. The Lewis acid would coordinate to the electrophile, increasing its reactivity towards the aromatic ring. A mechanistic study of Lewis acid-catalyzed reactions shows that the catalyst can lower the energy barrier for key steps, such as the formation of reactive intermediates. rsc.org

Brønsted Acid/Base Catalysis: The Brønsted-Lowry theory defines an acid as a proton (H⁺) donor and a base as a proton acceptor. wikipedia.org Brønsted bases are fundamental in reactions involving the formation of carbanions or enolates. For the synthesis of the target molecule, a key step could be the α-arylation of 1-phenyl-1-propanone (propiophenone). A strong Brønsted base would be required to abstract the acidic α-proton from propiophenone, generating a reactive enolate. This enolate could then act as a nucleophile, attacking an electrophilic aryl source like 1-halo-3-nitrobenzene to form the crucial C-C bond at the second position. Chiral organic Brønsted bases have emerged as highly effective catalysts in asymmetric transformations. nih.gov

Conversely, Brønsted acids can catalyze reactions such as aldol (B89426) condensations followed by dehydration. researchgate.net A hypothetical pathway could involve the condensation of benzaldehyde with 1-(3-nitrophenyl)ethanone, where a Brønsted acid would catalyze the dehydration of the intermediate aldol product.

The table below summarizes potential catalysts and their roles in the synthesis.

| Catalyst Type | Example | Potential Role in Synthesis |

| Lewis Acid | AlCl₃, FeCl₃, BF₃·OEt₂ | Activation of electrophiles in Friedel-Crafts alkylation or acylation reactions. gauthmath.comrsc.org |

| Brønsted Base | NaOH, KOtBu, LDA | Deprotonation of propiophenone to form a reactive enolate for α-arylation. wikipedia.org |

| Brønsted Acid | H₂SO₄, TsOH | Catalysis of condensation reactions and subsequent dehydration steps. researchgate.net |

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.orggoogle.com The phase-transfer catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase, where the reaction occurs. wikipedia.orgcore.ac.uk

In the synthesis of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, PTC would be particularly advantageous for the α-arylation of propiophenone. The reaction could be designed as follows:

Aqueous Phase: Contains a Brønsted base (e.g., sodium hydroxide) to deprotonate the propiophenone, forming the enolate anion.

Organic Phase: Contains the arylating agent (e.g., 1-bromo-3-nitrobenzene) dissolved in a nonpolar solvent.

Catalyst: A phase-transfer catalyst like tetrabutylammonium (B224687) bromide would transport the enolate anion from the aqueous phase to the organic phase to react with the arylating agent.

This methodology offers several advantages, including the use of inexpensive inorganic bases, milder reaction conditions, and the avoidance of anhydrous solvents. crdeepjournal.org The efficiency of PTC can be influenced by the structure of the catalyst; for instance, catalysts with larger substituents attached to the core often exhibit different selectivity and activity. core.ac.uk

Below is a table of common phase-transfer catalysts.

| Catalyst Class | Specific Example | Typical Application |

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB) | Transport of anions (e.g., enolates, cyanide) from aqueous to organic phase. core.ac.uk |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | Similar to ammonium salts, often with higher thermal stability. wikipedia.org |

| Crown Ethers | 18-Crown-6 | Solubilization of alkali metal cations (like K⁺) in organic solvents, activating the counter-anion. wikipedia.org |

Optimizing the kinetic and thermodynamic parameters of a reaction is essential for maximizing the yield and purity of the final product while ensuring the process is efficient and scalable.

Reaction Kinetics: The study of reaction rates and the factors that influence them is paramount. For the synthesis of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, key kinetic parameters to optimize would include:

Temperature: Increasing the temperature generally accelerates the reaction rate. However, excessively high temperatures can lead to the formation of undesired byproducts or decomposition of the product. An optimal temperature must be found that balances reaction speed with selectivity. A kinetic study on a related compound, 1-phenyl-1,3-propanediol, demonstrated that temperature significantly influences the reaction rate, with an apparent activation energy of 77 kJ/mol. abo.fi

Concentration: The concentration of reactants and the catalyst directly impacts the reaction rate. The reaction order with respect to each component would need to be determined experimentally to build an accurate kinetic model. abo.fi

Catalyst Loading: The amount of catalyst used must be optimized. While a higher catalyst concentration can increase the rate, it also adds to the cost and can complicate product purification.

Le Chatelier's Principle: If the reaction is reversible, removing a byproduct can drive the equilibrium forward. For instance, in a condensation reaction that produces water, the continuous removal of water would increase the yield of the desired product.

Solvent Choice: The solvent can influence both kinetics and thermodynamics. A solvent that preferentially solvates the transition state will accelerate the reaction, while a solvent in which the product is poorly soluble may cause it to precipitate, shifting the equilibrium forward.

Temperature Control: For exothermic reactions, lower temperatures favor product formation at equilibrium, whereas for endothermic reactions, higher temperatures are favorable. This creates a potential conflict with kinetic requirements, necessitating a carefully chosen compromise temperature.

The following table outlines key parameters for optimization.

| Parameter | Objective | Method of Optimization | Potential Impact |

| Temperature | Balance reaction rate and selectivity | Systematically vary temperature and analyze yield and purity at different time points. | Higher temperature increases rate but may decrease purity. abo.fi |

| Reactant Concentration | Maximize reaction rate and conversion | Perform experiments with varying initial concentrations to determine reaction order. | Affects collision frequency and reaction rate. |

| Catalyst Loading | Achieve optimal rate with minimal catalyst use | Screen different catalyst concentrations to find the point of diminishing returns. | Impacts reaction rate and process cost. abo.fi |

| Solvent | Enhance solubility, rate, and selectivity | Test a range of solvents with different polarities and properties. | Can significantly alter reaction pathway and efficiency. |

Explorations into the Chemical Reactivity and Transformation Mechanisms of 1 Propanone, 2 3 Nitrophenyl 1 Phenyl

Reactivity of the Ketone Moiety in 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-

The ketone group, a carbonyl (C=O) bonded to two carbon atoms, is a site of significant chemical activity due to the polarity of the carbon-oxygen double bond. The carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the alpha-carbon (the carbon adjacent to the carbonyl) exhibits enhanced acidity, enabling reactions via enol or enolate intermediates.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbonyl carbon of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- is a prime target for nucleophilic attack. This class of reactions, known as nucleophilic additions, involves the formation of a new bond between the nucleophile and the carbonyl carbon, breaking the C=O pi bond and creating a tetrahedral intermediate. masterorganicchemistry.comyoutube.com The outcome of the reaction depends on the nature of the nucleophile and the reaction conditions.

Strong, irreversible nucleophiles such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and hydride reagents (e.g., Sodium Borohydride (B1222165), Lithium Aluminum Hydride) add to the carbonyl to form tertiary alcohols. For instance, reaction with a Grignard reagent like methylmagnesium bromide would yield 2-(3-nitrophenyl)-1-phenylbutan-2-ol after acidic workup.

The ketone can also participate in condensation reactions, which involve the nucleophilic addition of an enol or enolate to a carbonyl group. libretexts.organkara.edu.tr In a reaction like the Claisen-Schmidt condensation, 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- could potentially act as the enolate donor (via deprotonation at the alpha-carbon) or the electrophilic acceptor. However, aldehydes are typically more reactive as electrophiles than ketones. msu.edu When reacted with an aldehyde lacking alpha-hydrogens, such as benzaldehyde (B42025), under basic conditions, 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- would form an enolate that attacks the benzaldehyde carbonyl, leading to an α,β-unsaturated ketone after dehydration. libretexts.org

Alpha-Halogenation and Subsequent Elimination or Substitution Pathways

The carbon atom alpha to the carbonyl group in 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- possesses a single acidic hydrogen. This hydrogen can be substituted with a halogen (Cl, Br, I) under either acidic or basic conditions, a reaction known as alpha-halogenation. wikipedia.orgchemistrysteps.com The mechanism and outcome differ significantly depending on the catalyst used.

Under acid-catalyzed conditions , the reaction proceeds through an enol intermediate. The ketone is first protonated, followed by deprotonation at the alpha-carbon to form the more substituted, thermodynamically stable enol. chemistrysteps.comstackexchange.com This enol then acts as a nucleophile, attacking the halogen molecule. libretexts.org For 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, this results in the formation of 2-halo-1-propanone, 2-(3-nitrophenyl)-1-phenyl-. A key feature of acid-catalyzed halogenation is that it typically stops after a single substitution, as the electron-withdrawing halogen deactivates the carbonyl oxygen, making further protonation and subsequent enol formation less favorable. wikipedia.orgpressbooks.pub

Under base-promoted conditions , the reaction occurs via an enolate intermediate, formed by the deprotonation of the alpha-hydrogen. pressbooks.pub The enolate then attacks the halogen. In ketones with multiple alpha-hydrogens, subsequent halogenations are often faster because the inductive effect of the first halogen increases the acidity of the remaining alpha-hydrogens. wikipedia.org However, since 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- has only one alpha-hydrogen, only mono-halogenation is possible, regardless of the conditions. The resulting α-halo ketone is a versatile intermediate, as the halogen can act as a good leaving group in subsequent nucleophilic substitution or elimination reactions. chemistrysteps.com

Oxidative Transformations (e.g., Baeyer-Villiger Oxidation)

The Baeyer-Villiger oxidation is an oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, converting a ketone into an ester using a peroxyacid (like m-CPBA) or other peroxides. wikipedia.org The reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent alpha-carbons.

The regioselectivity of this reaction is determined by the relative migratory aptitude of the groups attached to the carbonyl carbon. organic-chemistry.orgadichemistry.com The group that is better able to stabilize a positive charge will preferentially migrate. The established order of migratory aptitude is generally: tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl. organicchemistrytutor.compitt.edu

In the case of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, the carbonyl carbon is flanked by a phenyl group and a secondary alkyl group (the 2-(3-nitrophenyl)propyl group). Based on the general migratory aptitude trend, the secondary alkyl and phenyl groups have similar tendencies to migrate. wikipedia.org This suggests that the reaction could potentially yield a mixture of two ester products:

Phenyl 2-(3-nitrophenyl)propanoate: Formed by the migration of the secondary alkyl group.

Benzoic 1-(3-nitrophenyl)ethyl ester: Formed by the migration of the phenyl group.

The precise ratio of these products would depend on the specific reaction conditions and the subtle electronic effects of the 3-nitrophenyl substituent on the migratory aptitude of the secondary alkyl group. researchgate.net

Transformations Involving the 3-Nitrophenyl Group

The nitro group (-NO₂) is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. Its primary reactivity lies in its reduction to various other nitrogen-containing functionalities, most commonly an amino group (-NH₂).

Selective Reduction of the Nitro Functionality to Amino or Other Nitrogen-Containing Functions

A significant challenge in the chemistry of molecules like 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- is the chemoselective reduction of the nitro group without affecting the ketone functionality. bohrium.com Many reducing agents that can reduce a nitro group will also reduce a ketone. However, several methods have been developed to achieve this selectivity. Catalytic hydrogenation is a prominent and widely used technique for this transformation. itc.mxcommonorganicchemistry.com

Catalytic Hydrogenation Methods

Catalytic hydrogenation, employing molecular hydrogen (H₂) and a metal catalyst, is a highly effective method for reducing aromatic nitro groups to anilines. commonorganicchemistry.comwikipedia.org The key to chemoselectivity in substrates containing both nitro and ketone groups lies in the choice of catalyst, solvent, and reaction conditions. itc.mx

Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose. commonorganicchemistry.comtandfonline.com Under controlled conditions (e.g., moderate temperature and pressure), the nitro group can be selectively reduced. tandfonline.com The presence of certain functional groups, like amines, can temper the activity of the Pd/C catalyst, preventing the further reduction of the ketone to an alcohol or a methylene (B1212753) group. tandfonline.com Other catalysts, such as platinum on carbon (Pt/C) or Raney Nickel, can also be used, though their selectivity might differ. commonorganicchemistry.comwikipedia.org

Catalytic transfer hydrogenation offers an alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid or ammonium (B1175870) formate (B1220265), is used in the presence of a catalyst like Pd/C. nih.govresearchgate.net This technique is often mild, rapid, and highly selective for the reduction of aromatic nitro groups, leaving other reducible functionalities like ketones intact. researchgate.net

Below is a table summarizing various catalytic systems used for the selective reduction of nitro groups.

| Catalyst System | Hydrogen Source | Key Features | Selectivity Profile |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Widely used, efficient, and recyclable. | High selectivity for nitro group reduction over ketones under controlled conditions. tandfonline.com |

| Platinum on Carbon (Pt/C) | H₂ gas | Highly active catalyst. | Can be used for nitro group reduction, though may be less selective than Pd/C for some substrates. nih.gov |

| Raney Nickel (Raney Ni) | H₂ gas | Cost-effective and highly active. | Effective for nitro reductions; selectivity can be substrate-dependent. commonorganicchemistry.com |

| Pd/C with Formic Acid | Formic Acid (HCOOH) | Catalytic transfer hydrogenation; avoids high-pressure H₂. | Excellent selectivity for reducing aromatic nitro groups in the presence of carbonyls. researchgate.net |

| Modified Pd/C (e.g., Pd/C(en)) | H₂ gas | Catalyst activity is tempered by an additive like ethylenediamine. | Enhanced chemoselectivity, preventing reduction of ketones to alcohols. fujifilm.com |

Chemoselective Chemical Reductions

The structure of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- contains two primary reducible functional groups: the aromatic nitro group and the ketone carbonyl group. The selective reduction of one group while leaving the other intact, known as chemoselectivity, is a significant challenge in synthetic chemistry. Achieving such selectivity hinges on the careful choice of reducing agents and reaction conditions.

The reduction of the nitro group to an amine is a common transformation. Reagents that are effective for this conversion without affecting a less reactive carbonyl group are preferred. A classic method involves the use of metals in acidic media, such as tin (Sn) and hydrochloric acid (HCl). This combination is known to be highly effective for the reduction of aromatic nitro compounds while being inert towards ketones. ambeed.com Another widely used method is catalytic transfer hydrogenation, which employs a hydrogen donor like ammonium formate in the presence of a catalyst such as palladium on carbon (Pd/C). mdpi.com This method is often mild and highly selective for the nitro group.

Conversely, the selective reduction of the ketone to a secondary alcohol requires a reagent that will not reduce the nitro group. Mild hydride transfer agents, most notably sodium borohydride (NaBH₄), are ideal for this purpose. Sodium borohydride is a gentle reducing agent capable of reducing aldehydes and ketones but is typically unreactive towards the more robust nitro functional group under standard conditions.

The outcomes of these selective reductions are summarized in the table below.

| Target Functional Group | Reagent System | Product |

| Nitro Group (-NO₂) | Sn / HCl | 1-Propanone, 2-(3-aminophenyl)-1-phenyl- |

| Nitro Group (-NO₂) | HCOOH·NH₃ / Pd-C | 1-Propanone, 2-(3-aminophenyl)-1-phenyl- |

| Ketone Group (C=O) | NaBH₄ | 1-Phenyl-2-(3-nitrophenyl)-1-propanol |

This table illustrates common chemoselective reduction strategies applicable to a molecule with both nitro and ketone functionalities.

Aromatic Substitution Reactions on the Nitrophenyl Ring

The reactivity of the 3-nitrophenyl ring is profoundly influenced by its substituents: the nitro group (-NO₂) and the 1-oxo-1-phenylpropan-2-yl group. Both groups are electron-withdrawing, which deactivates the ring towards electrophilic attack but can activate it for nucleophilic substitution under certain conditions.

In electrophilic aromatic substitution (SₑAr), the rate of reaction is decreased by electron-withdrawing groups, which destabilize the cationic intermediate (the sigma complex or arenium ion). lkouniv.ac.inwikipedia.org Both the nitro group and the keto-alkyl substituent pull electron density from the aromatic ring through inductive and resonance effects.

The directing influence of these substituents determines the position of attack by an incoming electrophile.

Nitro Group (-NO₂): This is a classic and strong deactivating, meta-directing group. libretexts.orgsavemyexams.com Attack at the ortho or para positions results in a resonance structure where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro group, which is highly unfavorable. Attack at the meta position avoids this destabilizing interaction, making it the preferred pathway.

1-Oxo-1-phenylpropan-2-yl Group: The carbonyl group within this substituent is also deactivating and meta-directing for the same reasons. lkouniv.ac.inmasterorganicchemistry.com It withdraws electron density via resonance, and attack at the meta position keeps the positive charge of the sigma complex from being adjacent to the partially positive carbonyl carbon.

Since both substituents on the nitrophenyl ring direct incoming electrophiles to the meta positions relative to themselves, their combined effect reinforces substitution at the positions that are meta to both. In the case of the 3-nitrophenyl ring, the C5 position is meta to the nitro group (C3) and the C1-substituent. The C4 and C6 positions are ortho to the C1-substituent and meta to the nitro group, while the C2 position is ortho to the nitro group and the C1-substituent. Therefore, further electrophilic substitution is heavily disfavored but would be predicted to occur at the C5 position.

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group (typically a halide) on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, which can stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org

The nitro group is a powerful activating group for SₙAr reactions. byjus.comchemistrysteps.com For the SₙAr mechanism to be effective, the electron-withdrawing group must be positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group through resonance, providing significant stabilization.

In 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, the nitro group is present, but for an SₙAr reaction to occur on this ring, a suitable leaving group would need to be introduced. If, for example, a halogen were present at the C1 position (making the compound 1-Propanone, 2-(2-halo-5-nitrophenyl)-1-phenyl-), the nitro group would be para to the halogen, strongly activating it towards nucleophilic attack. If a halogen were at C4, the nitro group at C3 would be meta, and its ability to stabilize the intermediate via resonance would be absent, leading to a much slower or non-existent reaction. libretexts.org

| Position of Leaving Group (LG) relative to -NO₂ | SₙAr Reactivity | Rationale |

| ortho or para | Activated | Negative charge of Meisenheimer complex is delocalized onto the nitro group via resonance. libretexts.org |

| meta | Not Activated | Resonance delocalization of the negative charge onto the nitro group is not possible. libretexts.org |

This table summarizes the regiochemical requirements for the activation of nucleophilic aromatic substitution by a nitro group.

Reactivity of the Phenyl Substituent at C1

The second aromatic ring in the molecule, the phenyl group attached to the carbonyl carbon (C1), exhibits its own distinct reactivity patterns, governed by the attached acyl group.

The substituent attached to this phenyl ring is a 2-(3-nitrophenyl)propanoyl group [-C(=O)-CH(CH₃)-(C₆H₄NO₂)]. The key feature influencing the ring's reactivity is the carbonyl group directly bonded to it. This acyl group acts as a moderate deactivating group and is meta-directing in electrophilic aromatic substitution reactions. lkouniv.ac.inmasterorganicchemistry.com

The deactivation arises from the electron-withdrawing nature of the carbonyl group, which pulls electron density from the phenyl ring, making it less nucleophilic and thus less reactive towards electrophiles. lkouniv.ac.in The meta-directing effect is explained by the resonance structures of the sigma complex formed upon electrophilic attack. Attack at the ortho or para positions would place a positive charge on the carbon atom directly attached to the carbonyl group, a highly unfavorable electrostatic arrangement. Meta attack avoids this, resulting in a more stable intermediate. Consequently, reactions such as nitration, halogenation, or sulfonation on this phenyl ring would predominantly yield the 1-(3-substituted-phenyl)-2-(3-nitrophenyl)-1-propanone product.

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the possibilities for functionalizing aromatic rings. acs.orgorganic-chemistry.org The phenyl ring of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- can potentially participate in such reactions, typically requiring prior conversion of a C-H bond to a C-X bond (where X is a halide or triflate) to serve as the electrophilic partner.

For instance, if the phenyl ring were brominated to produce 1-(4-bromophenyl)-2-(3-nitrophenyl)-1-propanone, this aryl bromide could undergo a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would form a new C-C bond, leading to biaryl structures. acs.org

Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a vinyl group.

Buchwald-Hartwig Amination: This reaction would couple the aryl bromide with an amine to form a new C-N bond.

Sonogashira Coupling: Palladium and copper co-catalysis would enable the coupling with a terminal alkyne to form an alkynylated derivative.

Recent advancements have also explored the use of aryl ketones themselves as coupling partners, potentially bypassing the need for a pre-installed leaving group through C-C bond cleavage or direct C-H activation, although these methods are less common for this specific substrate class. acs.org

| Cross-Coupling Reaction | Coupling Partner | Bond Formed | Potential Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryl Ketone |

| Heck | Alkene | C-C | Alkenyl Aryl Ketone |

| Buchwald-Hartwig | R₂NH | C-N | Amino Aryl Ketone |

| Sonogashira | Terminal Alkyne | C-C | Alkynyl Aryl Ketone |

This table outlines potential palladium-catalyzed cross-coupling reactions for the functionalization of a halogenated derivative of the C1-phenyl ring.

Investigations into Stereo- and Regioselective Reactions of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-

The presence of a chiral center at the α-carbon and two distinct enolizable protons endows 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- with the potential for a variety of stereo- and regioselective reactions.

Regioselective Enolization: The formation of an enol or enolate is a primary step in many reactions of ketones. For an unsymmetrical ketone like 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, two different enolates can be formed: the kinetic enolate, resulting from the removal of the less sterically hindered proton on the methyl group, and the thermodynamic enolate, formed by removing the more sterically hindered but more acidic α-proton adjacent to the phenyl and nitrophenyl groups. The phenyl group provides additional stabilization to the adjacent enolate through resonance. uwindsor.ca

The choice of reaction conditions dictates which enolate is predominantly formed. Kinetic control is achieved using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent, which favors the rapid deprotonation of the less hindered methyl proton. youtube.com Conversely, thermodynamic control, which favors the more stable, more substituted enolate, is achieved by using a smaller, weaker base in a protic solvent at higher temperatures, allowing for equilibration. youtube.com

Table 1: Predicted Conditions for Regioselective Enolate Formation

| Control Type | Base | Solvent | Temperature | Major Product |

|---|---|---|---|---|

| Kinetic | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | -78 °C | Less substituted enolate |

| Thermodynamic | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 25 °C | More substituted enolate |

Stereoselective Reactions: The carbonyl group can undergo nucleophilic attack, and if the nucleophile is achiral, the reaction will proceed from either face of the planar carbonyl, potentially leading to a mixture of diastereomers due to the existing stereocenter. However, the use of chiral reagents or catalysts can induce facial selectivity.

Diastereoselective Reduction: The reduction of the ketone to a secondary alcohol introduces a new stereocenter. The stereochemical outcome is influenced by the steric and electronic environment around the carbonyl group. Models such as the Felkin-Anh model can be used to predict the preferred direction of nucleophilic attack. academie-sciences.fr For 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, the large phenyl and 3-nitrophenyl groups at the α-position will create a sterically biased environment, directing the incoming nucleophile (e.g., a hydride from NaBH₄) to the less hindered face. The use of chelating Lewis acids with certain reducing agents can further enhance diastereoselectivity by forming a rigid cyclic transition state. researchgate.net For instance, chelation-controlled reductions often lead to syn-products, while non-chelating conditions may favor anti-products. researchgate.net

Asymmetric Hydrogenation: A powerful method for achieving high enantioselectivity in the reduction of ketones is asymmetric hydrogenation, which employs a chiral catalyst, often based on ruthenium, rhodium, or iridium. wikipedia.orgnih.gov These catalysts can deliver hydrogen to one face of the carbonyl group with high preference, leading to the formation of one enantiomer of the alcohol in high excess. nih.gov The efficiency and selectivity of these reactions are highly dependent on the choice of chiral ligand, solvent, and reaction conditions such as temperature and pressure. ethz.chresearchgate.net

Detailed Mechanistic Studies of Reactions Involving 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-

A thorough understanding of a reaction requires detailed mechanistic studies, including the identification of transient intermediates, analysis of transition states, and the influence of external factors.

The most common intermediates in the reactions of ketones are enols and enolates. These species are nucleophilic at the α-carbon and are central to reactions like alkylation, halogenation, and aldol (B89426) condensations. researchgate.net Their formation can be detected and characterized using spectroscopic methods, such as NMR, often by trapping them with a suitable electrophile. uhmreactiondynamics.org

In the context of the nitrophenyl moiety, photochemical reactions can lead to unique intermediates. For instance, studies on α-(2-nitrophenyl)ketones have shown that photoirradiation can induce an intramolecular oxygen transfer from the nitro group to the benzylic position. rsc.org This process forms an α-hydroxyketone intermediate bearing a nitroso group. rsc.org While the target compound is a 3-nitro isomer, similar intramolecular redox processes could be envisaged under certain conditions, leading to complex reaction pathways and intermediates.

Kinetic isotope effects (KIEs) are a powerful tool for elucidating reaction mechanisms by providing insight into the nature of the transition state of the rate-determining step. muni.czresearchgate.net This is achieved by comparing the reaction rates of a substrate and its isotopically labeled counterpart (e.g., replacing hydrogen with deuterium).

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the rate-determining step. For the enolization of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, a large primary KIE would be expected if the abstraction of an α-proton is the slowest step in a reaction, confirming that C-H bond breaking is integral to the transition state. researchgate.netacs.org

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking. For nucleophilic addition to the carbonyl carbon, changing the hybridization from sp² to sp³, a small secondary KIE (kH/kD ≈ 1.1-1.2) at the α-carbon would be expected. acs.org This can help to confirm that the nucleophilic attack at the carbonyl is the rate-determining step.

By analyzing these effects, a detailed picture of the transition state can be constructed, including the extent of bond formation and bond breaking.

The solvent plays a crucial role in chemical reactions, particularly those involving charged species or polar transition states.

Solvent Effects: In the enolization of ketones, polar protic solvents can stabilize the enolate anion through hydrogen bonding, influencing the keto-enol equilibrium. muni.cz The choice of solvent can also affect the regioselectivity of enolate formation; for example, the addition of a coordinating solvent like HMPA can alter the aggregation state of lithium enolates, thereby changing the E/Z ratio of the resulting enolate. quimicaorganica.org Furthermore, the stereoselectivity of reactions like the reduction of ketones can be highly dependent on the solvent's ability to solvate the reactants and the transition state. nih.gov

Temperature Effects: Temperature is a critical factor in controlling the regioselectivity of enolization. As previously mentioned, low temperatures favor the kinetically controlled formation of the less substituted enolate, as the reaction is essentially irreversible under these conditions. youtube.com Higher temperatures provide the necessary energy to overcome the higher activation barrier for the formation of the thermodynamic enolate and allow the system to reach equilibrium, favoring the most stable product. uwindsor.cayoutube.com

Table 2: Predicted Influence of Solvent and Temperature on Reactivity

| Reaction | Parameter | Effect | Predicted Outcome for 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- |

|---|---|---|---|

| Enolate Alkylation | Solvent Polarity | Aprotic solvents favor C-alkylation over O-alkylation. | Alkylation at the α-carbon is expected to be the major pathway in THF. |

| Ketone Reduction | Solvent | Coordinating solvents can enhance chelation control. | Diastereoselectivity may be increased in solvents like THF with certain Lewis acids. |

| Enolization | Temperature | Low temperature favors kinetic product; high temperature favors thermodynamic product. | Formation of the less substituted enolate at -78°C; formation of the more substituted enolate at room temperature. |

Despite a comprehensive search of scientific databases and literature, no specific experimental or detailed computational spectroscopic data for the chemical compound "1-Propanone, 2-(3-nitrophenyl)-1-phenyl-" could be located. As a result, it is not possible to generate the requested scientific article with the specified detailed outline and data tables.

The user's instructions strictly require the content to focus solely on "1-Propanone, 2-(3-nitrophenyl)-1-phenyl-" and to populate a detailed outline with specific spectroscopic characterization data, including:

Comprehensive Spectroscopic Characterization and Structural Elucidation of 1 Propanone, 2 3 Nitrophenyl 1 Phenyl

Vibrational Spectroscopy (FT-IR and FT-Raman):

Distinctive Carbonyl (C=O) Stretching Frequencies

Without access to either experimental spectra or published computational studies for this specific molecule, any attempt to create the article would be speculative and would not meet the required standards of scientific accuracy. Information available for structurally related but different compounds cannot be used as per the user's strict instructions to not introduce any information that falls outside the explicit scope of the specified sections for the target molecule.

Therefore, the requested article on the "" cannot be generated at this time due to the lack of available scientific data.

Characteristic Nitro Group (NO2) Vibrations (Asymmetric and Symmetric Stretches)

The presence of the nitro (NO₂) group is a defining feature of the molecular structure, and its characteristic vibrations are readily identifiable in the infrared (IR) spectrum. For aromatic nitro compounds, two distinct and strong absorption bands are expected due to the asymmetric and symmetric stretching of the N-O bonds. orgchemboulder.comspectroscopyonline.com

The asymmetric stretch typically appears in the region of 1550-1475 cm⁻¹, while the symmetric stretch is observed at a lower wavenumber, generally between 1360-1290 cm⁻¹. orgchemboulder.com The high polarity of the N-O bonds results in a significant change in dipole moment during vibration, leading to characteristically intense peaks in the IR spectrum. spectroscopyonline.com For 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, these bands are anticipated to be prominent, confirming the presence of the nitro functional group attached to the aromatic ring.

Table 1: Expected Infrared Absorption Frequencies for the Nitro Group

| Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-O Stretch | 1550-1475 | Strong |

| Symmetric N-O Stretch | 1360-1290 | Strong |

Aromatic C-H and C=C Stretching Frequencies

The molecule contains two aromatic rings, a phenyl group and a 3-nitrophenyl group, which give rise to characteristic absorption bands in the IR spectrum. The stretching vibrations of the aromatic C-H bonds are typically observed in the region of 3100-3000 cm⁻¹. libretexts.orgorgchemboulder.com These absorptions are often of weak to medium intensity.

In addition to the C-H stretches, the carbon-carbon stretching vibrations within the aromatic rings produce a series of bands in the 1600-1400 cm⁻¹ region. orgchemboulder.com Specifically, bands are commonly found around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org The presence of these multiple absorption bands provides strong evidence for the aromatic nature of the compound.

Table 2: Expected Infrared Absorption Frequencies for Aromatic Moieties

| Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |

| Aromatic C=C Stretch | 1600-1585 | Medium |

| Aromatic C=C Stretch | 1500-1400 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The molecular formula for 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- is C₁₅H₁₃NO₃. The calculated exact mass for the neutral molecule is 255.08954 g/mol . HRMS analysis is expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this calculated value, thereby confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is employed to investigate the fragmentation pathways of the molecular ion. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), a series of fragment ions are produced, which provide valuable structural information.

For 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, several characteristic fragmentation pathways can be predicted. Alpha-cleavage, a common fragmentation for ketones, is expected to occur on either side of the carbonyl group. youtube.comlibretexts.org This can lead to the formation of the benzoyl cation (C₆H₅CO⁺) with an m/z of 105 and the 2-(3-nitrophenyl)propyl radical. Alternatively, cleavage on the other side would result in a 2-(3-nitrophenyl)acetyl cation.

Another significant fragmentation pathway for aromatic nitro compounds involves the loss of the nitro group as either NO₂ (loss of 46 Da) or NO (loss of 30 Da). researchgate.net Rearrangement reactions, such as the McLafferty rearrangement, are also possible if a transferable gamma-hydrogen is present. libretexts.org Analysis of the resulting MS/MS spectrum allows for the piecing together of the molecular structure.

Table 3: Predicted Key Fragment Ions in the Mass Spectrum

| Fragment Ion | Proposed Structure | Predicted m/z | Fragmentation Pathway |

| Benzoyl cation | C₆H₅CO⁺ | 105 | Alpha-cleavage |

| Phenyl cation | C₆H₅⁺ | 77 | Loss of CO from benzoyl cation |

| [M-NO₂]⁺ | C₁₅H₁₃O⁺ | 209 | Loss of nitro group |

| [M-NO]⁺ | C₁₅H₁₃O₂⁺ | 225 | Loss of nitro group |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Extent

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and the extent of conjugation. The spectrum of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- is expected to exhibit absorptions corresponding to transitions of electrons in the aromatic rings and the carbonyl group.

Identification of n-π and π-π Transitions**

Two primary types of electronic transitions are anticipated for this compound: n-π* and π-π* transitions. The n-π* transition involves the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. These transitions are typically weak and appear at longer wavelengths.

The π-π* transitions involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals within the aromatic rings and the carbonyl group. These transitions are generally more intense than n-π* transitions and occur at shorter wavelengths. The presence of the nitro group, an electron-withdrawing group, and the phenyl group in conjugation with the carbonyl group can influence the energy and intensity of these transitions. Specifically, the extended conjugation can cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. nih.gov

Table 4: Expected UV-Vis Absorption Bands

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

| n-π | Carbonyl group | Longer wavelength, low intensity |

| π-π | Aromatic rings, Carbonyl group | Shorter wavelength, high intensity |

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- is expected to exhibit shifts in the positions of its absorption maxima (λmax) in response to changes in solvent polarity, a phenomenon known as solvatochromism. These shifts are primarily influenced by the differential solvation of the ground and excited electronic states of the molecule. The key chromophores in this molecule are the phenyl ketone moiety and the nitrophenyl group.

The electronic transitions of interest include the n → π* transition of the carbonyl group and the π → π* transitions of the aromatic rings and the nitro group. Aromatic nitro compounds typically display strong absorption bands due to π → π* transitions, and the presence of the nitro group can lead to charge-transfer bands. libretexts.org

It is anticipated that in nonpolar solvents, the fine structure of the absorption bands may be more resolved. As the solvent polarity increases, a bathochromic (red) shift of the π → π* transition is generally observed due to the stabilization of the more polar excited state. Conversely, the n → π* transition of the carbonyl group is likely to undergo a hypsochromic (blue) shift with increasing solvent polarity. This is because the non-bonding electrons of the oxygen atom can interact with polar solvent molecules through hydrogen bonding, which lowers the energy of the ground state more than the excited state. sciencepublishinggroup.com

The expected solvent effects on the electronic spectra are summarized in the table below, based on general principles of solvatochromism for aromatic ketones and nitro compounds. researchgate.netbiointerfaceresearch.comnih.govnih.gov

| Solvent | Polarity (Dielectric Constant) | Expected λmax Shift for n → π | Expected λmax Shift for π → π |

| Hexane | Low | Reference | Reference |

| Dichloromethane | Medium | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) |

| Acetonitrile (B52724) | High | Significant Hypsochromic Shift | Significant Bathochromic Shift |

| Ethanol | High (Protic) | Strong Hypsochromic Shift | Strong Bathochromic Shift |

X-ray Crystallography for Solid-State Molecular Architecture

While a specific crystal structure for 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- is not publicly available, a detailed analysis of its solid-state architecture can be inferred from the crystallographic data of closely related nitro-substituted chalcones and other aromatic ketones. mdpi.comresearchgate.netnih.gov These analogous structures provide valuable insights into the expected bond lengths, bond angles, torsion angles, and the nature of intermolecular interactions that govern the crystal packing.

The molecular geometry of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- in the solid state would be defined by its bond lengths, bond angles, and torsion angles. Based on data from similar compounds, the following parameters can be anticipated. mdpi.comuned.es

Interactive Data Table of Expected Bond Lengths and Angles

| Bond/Angle | Expected Value |

| C=O | ~1.22 Å |

| C-N (nitro) | ~1.48 Å |

| N-O (nitro) | ~1.22 Å |

| C-C (aromatic) | ~1.39 Å |

| C-C (aliphatic) | ~1.53 Å |

| C-C-O (ketone) | ~120° |

| O-N-O (nitro) | ~124° |

| C-N-O (nitro) | ~118° |

| Phenyl Ring Torsion | Variable |

The crystal packing of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- is expected to be stabilized by a network of weak intermolecular interactions. nih.gov The presence of the nitro group and the carbonyl group, both containing electronegative oxygen atoms, makes them effective hydrogen bond acceptors. Therefore, weak C-H...O hydrogen bonds involving aromatic and aliphatic C-H donors are anticipated to be a significant feature of the crystal packing. researchgate.netiucr.org

In the crystalline state, the molecule is expected to adopt a specific, low-energy conformation. The rotational freedom around the C-C single bonds of the propanone backbone and the C-phenyl bonds will be restricted by the forces of the crystal lattice. The conformation will likely be a compromise between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions. The dihedral angles between the planes of the phenyl rings and the plane of the carbonyl group will be key conformational parameters. It is plausible that the molecule will adopt a conformation where the two phenyl rings are not coplanar to alleviate steric hindrance.

Computational and Theoretical Chemistry Investigations of 1 Propanone, 2 3 Nitrophenyl 1 Phenyl

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties from first principles. wikipedia.org The two primary approaches are Ab Initio methods and Density Functional Theory (DFT). Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller–Plesset perturbation theory and Coupled Cluster), solve the Schrödinger equation without empirical parameters, offering high accuracy at a significant computational cost. wikipedia.org DFT, on the other hand, calculates the electronic structure based on the electron density, providing a balance between accuracy and computational efficiency that makes it a popular choice for studying organic compounds. researchgate.net

A crucial first step in any computational study is geometry optimization. This process involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the global minimum on the potential energy surface. Computational methods systematically adjust bond lengths, bond angles, and dihedral angles to locate this most stable conformation.

The process can identify not only the global minimum but also local minima, which represent other stable, albeit less favorable, conformations (rotamers). For flexible molecules like 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, with several rotatable bonds, exploring the potential energy surface is essential to understand its conformational preferences. Studies on similar molecules, such as 1-phenyl-2-propanol, have utilized both ab initio and molecular mechanics calculations to determine that the most stable conformation is often dictated by weak intramolecular interactions, like hydrogen bonds or CH-π interactions. scispace.com For complex organic compounds, DFT methods, particularly with functionals like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)), are frequently used to accurately predict the minimum energy structure. researchgate.net

Once the optimized geometry is obtained, a variety of analyses can be performed to understand the molecule's electronic characteristics, which are key to its reactivity and properties.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy (EHOMO) is related to the molecule's ionization potential and nucleophilicity. youtube.comlibretexts.org The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor; its energy (ELUMO) is related to the electron affinity and electrophilicity. taylorandfrancis.comyoutube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical indicator of molecular stability and reactivity. wikipedia.org A large gap suggests high kinetic stability and low chemical reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. wikipedia.orgresearchgate.net The spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For instance, in electrophilic reactions, the reaction is likely to occur at the atom(s) where the HOMO is localized. ucsb.edu

Table 1: Illustrative Frontier Molecular Orbital Parameters (DFT/B3LYP) (Note: Data below is for analogous compounds and is provided for illustrative purposes.)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-(4-methylphenyl)-2-(3-nitrobenzamide) benzamide | -6.79 | -2.20 | 4.59 | researchgate.net |

| 3-Fluorobenzamide | -8.11 | -2.59 | 5.52 | researchgate.net |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.net It is mapped onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP is an invaluable tool for predicting how a molecule will interact with other charged species. researchgate.netchemrxiv.orgscispace.com

The color-coding convention is typically:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms (like oxygen or nitrogen). researchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack and are often found around hydrogen atoms attached to electronegative atoms. researchgate.net

Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule. researchgate.net

For 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, an MEP analysis would be expected to show a strong negative potential (red) around the oxygen atoms of the carbonyl and nitro groups, identifying them as primary sites for electrophilic interaction. A positive potential (blue) would likely be located around the hydrogen atoms of the aromatic rings. A similar analysis performed on 1-(3-nitro-phenyl)-5-phenyl-penta-2,4-dien-1-one confirms that the most negative potential is localized on the oxygen atoms of the nitro group. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a classical Lewis structure. q-chem.comwisc.edu This method is highly effective for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can be compared with experimental data to confirm the molecular structure. DFT methods are widely used to calculate vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov

Calculated vibrational frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental spectra. The analysis, supported by Potential Energy Distribution (PED), allows for the unambiguous assignment of specific vibrational modes to the observed spectral peaks. nih.gov

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict 1H and 13C NMR chemical shifts. These theoretical values serve as a powerful tool for structural elucidation and for interpreting complex experimental spectra. nih.gov

Table 2: Illustrative Comparison of Experimental and Calculated Spectroscopic Data (Note: Data is for 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone and is provided for illustrative purposes.)

| Assignment | Experimental Wavenumber (cm-1) | Calculated Wavenumber (cm-1) | Reference |

|---|---|---|---|

| C=C Stretch | 1576 (Raman) | 1574 | nih.gov |

| C-H Stretch | 3067 (IR) | 3068 | nih.gov |

| CH3 Torsion | 211 (Raman) | 199 | nih.gov |

Prediction of Spectroscopic Parameters

Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis

Vibrational frequency analysis is a cornerstone of computational chemistry, offering a theoretical infrared (IR) and Raman spectrum that can be used to identify and characterize a molecule. For 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, these calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a suitable basis set such as 6-31G(d,p).

The calculated vibrational modes can be complex, involving the coupled motion of several atoms. To understand the nature of these vibrations, a Potential Energy Distribution (PED) analysis is employed. researchgate.net PED breaks down each normal mode of vibration into contributions from individual internal coordinates (e.g., bond stretching, angle bending, and torsional rotations). This allows for a precise assignment of the spectral peaks to specific functional groups within the molecule.

For 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, key vibrational modes of interest would include the C=O stretching of the propanone backbone, the symmetric and asymmetric stretching of the nitro (NO2) group, C-H stretching modes of the phenyl rings, and the skeletal vibrations of the aromatic rings. Due to the lack of specific published experimental or computational data for this exact compound, the following table represents a hypothetical but realistic assignment of major vibrational modes based on known functional group frequencies.

Table 1: Hypothetical Vibrational Frequencies and PED Analysis for 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-

| Calculated Frequency (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) Contribution |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | >90% C-H str. |

| ~2950-2850 | Aliphatic C-H Stretch | >90% C-H str. |

| ~1700-1680 | C=O Stretch | ~85% C=O str., 10% C-C str. |

| ~1600-1580 | Aromatic C=C Stretch | ~70% C=C str., 20% C-H bend |

| ~1530-1510 | Asymmetric NO₂ Stretch | ~80% NO₂ asym. str., 15% C-N str. |

NMR Chemical Shift Prediction (Gauge-Independent Atomic Orbital (GIAO) Method)

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR shielding tensors, from which chemical shifts are derived. modgraph.co.uk These calculations are highly sensitive to the molecular geometry and electronic environment of each nucleus.

For 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, GIAO calculations, typically performed at the DFT level of theory, can predict the ¹H and ¹³C chemical shifts. rsc.org The predicted values, when referenced against a standard like Tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure. The chemical shifts of the protons and carbons on the two different phenyl rings and the propanone backbone would be of particular interest, as they are influenced by the electron-withdrawing nitro group.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for key atoms in the molecule.

Table 2: Illustrative Predicted NMR Chemical Shifts (ppm) for 1-Propanone, 2-(3-nitrophenyl)-1-phenyl- using the GIAO Method

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl Carbon (C=O) | - | ~198 |

| Alpha-Carbon (CH) | ~4.5 | ~55 |

| Phenyl Ring (attached to C=O) | ~7.4 - 7.8 | ~128 - 135 |

| 3-Nitrophenyl Ring | ~7.6 - 8.3 | ~122 - 148 |

UV-Vis Absorption Maxima and Electronic Transition Analysis (Time-Dependent DFT)

To understand the electronic absorption properties of 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. qnl.qa This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

The analysis of the molecular orbitals involved in these transitions, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations (e.g., π → π, n → π). nih.gov For this molecule, transitions involving the phenyl rings, the carbonyl group, and the nitro group are expected. The presence of the nitro group is likely to induce charge-transfer transitions that could be significant. tubitak.gov.tr

Table 3: Hypothetical UV-Vis Absorption Data and Electronic Transition Analysis for 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-

| Predicted λ_max (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| ~245 | 0.45 | HOMO → LUMO+2 | π → π* (Phenyl Rings) |

| ~280 | 0.15 | HOMO-1 → LUMO | π → π* (Intramolecular Charge Transfer) |

Reactivity Descriptors (e.g., Fukui Functions, Average Local Ionization Energy)

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mx These descriptors are derived from the changes in electron density and help in identifying the most reactive sites for electrophilic, nucleophilic, and radical attacks.

Fukui functions (f(r)) indicate the change in electron density at a particular point when an electron is added to or removed from the system. scm.com Condensed Fukui functions simplify this by assigning a value to each atom in the molecule, highlighting the sites most susceptible to attack.

Average Local Ionization Energy (ALIE) is another descriptor that provides information about the energy required to remove an electron from a specific region of the molecule, indicating sites prone to electrophilic attack.

For 1-Propanone, 2-(3-nitrophenyl)-1-phenyl-, the carbonyl oxygen is expected to be a primary site for electrophilic attack, while the carbon atoms of the nitrophenyl ring are likely targets for nucleophilic attack due to the electron-withdrawing nature of the nitro group.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects